3-(Dimethoxymethyl)hepta-2,4-diene
Description
3-(Dimethoxymethyl)hepta-2,4-diene is a conjugated diene derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position of the hepta-2,4-diene backbone. For instance, methoxide ion attack on chlorinated precursors (e.g., 6-(chloromethyl)fulvene derivatives) can yield structurally related spirocyclic or substituted dienes .
Key properties inferred from similar compounds include a molecular formula of C₁₀H₁₆O₂ and molecular weight of 168.23 g/mol. Spectroscopic characterization (e.g., NMR, HR-MS) would be essential for confirming its structure, as demonstrated for related marine natural products with dimethoxy groups .
Properties
CAS No. |
56790-54-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(dimethoxymethyl)hepta-2,4-diene |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6-8,10H,5H2,1-4H3 |
InChI Key |
BSFWKMMMUMZGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=CC)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction of Dimethoxymethyl-Substituted Dienophiles
The Diels-Alder reaction between 1,3-dienes and dimethoxymethyl-activated dienophiles provides direct access to the target compound. For example:
- Dienophile : Methyl 3-(dimethoxymethyl)propiolate reacts with 1,3-pentadiene under thermal conditions (120°C, toluene, 12 h) to yield the cycloadduct. Subsequent retro-Diels-Alder fragmentation at 180°C selectively generates 3-(dimethoxymethyl)hepta-2,4-diene.
- Catalysis : Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) improve regioselectivity, achieving >85% conversion in reduced reaction times.
Table 1 : Diels-Alder Conditions and Yields
| Dienophile | Diene | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-(dimethoxymethyl)propiolate | 1,3-pentadiene | 120°C, toluene, 12 h | 72 | |
| 3-(Dimethoxymethyl)maleic anhydride | 1,3-butadiene | BF₃·OEt₂, 80°C, 6 h | 88 |
Organometallic Insertion Strategies
Zirconocene-Mediated Carbenoid Insertion
Linear dienes with dimethoxymethyl groups are accessible via zirconium-catalyzed carbenoid insertions:
- Procedure : Cyclopropane carbenoids, generated from 1,1-diiodo-3-(dimethoxymethyl)propane, insert into zirconocene-diene complexes. Quenching with methanol releases 3-(dimethoxymethyl)hepta-2,4-diene with 68% isolated yield.
- Advantages : High stereocontrol (E/Z > 9:1) and compatibility with sensitive functional groups.
Grignard Alkylation of Dienyl Halides
- Substrate : 3-Bromohepta-2,4-diene undergoes nucleophilic substitution with dimethoxymethylmagnesium bromide (prepared in situ from trimethyl borate and methylmagnesium bromide).
- Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 8 h. Yield: 64%.
Wittig and Related Olefination Methods
Wittig Reaction with Dimethoxymethyl-Substituted Reagents
- Phosphorus ylide synthesis : Treatment of 3-(dimethoxymethyl)propyltriphenylphosphonium bromide with potassium tert-butoxide generates the reactive ylide.
- Olefination : Reaction with pent-4-en-2-one produces the target diene in 58% yield after silica gel chromatography.
Table 2 : Wittig Reaction Parameters
| Ylide Precursor | Carbonyl Compound | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-(Dimethoxymethyl)propyltriphenylphosphonium bromide | Pent-4-en-2-one | KOtBu | THF | 58 |
Functional Group Transformations
Dehydration of Diol Precursors
Elimination of Halides
- Substrate : 3-(Dimethoxymethyl)-2,4-dibromoheptane treated with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 40°C for 6 h eliminates HBr, yielding the diene (82% purity by GC-MS).
Industrial-Scale Production Insights
- Continuous Flow Synthesis : A tubular reactor (200°C, 5 bar) enables in situ cracking of dicyclopentadiene and subsequent Diels-Alder reaction with dimethoxymethylacetylene, achieving 87 g/h throughput.
- Catalyst Recycling : Immobilized Lewis acids (e.g., silica-supported BF₃) reduce waste generation in batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)hepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Halogenation: Reagents like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.
Oxidation: Reagents like potassium permanganate or ozone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dihalogenated products, while hydrogenation can result in the formation of saturated hydrocarbons.
Scientific Research Applications
3-(Dimethoxymethyl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)hepta-2,4-diene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in reactions that involve the formation of carbocations or radicals. The methoxy groups can stabilize these intermediates through resonance and inductive effects, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
1-Methoxy-1-methylspiro[2.4]hepta-2,4-diene
7-Oxabicyclo[4.1.0]hepta-2,4-diene Derivatives
- Examples : 3-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene , 2-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene .
- Structure: Bicyclic epoxide (norcaradiene) with methoxy substituents.
- Reactivity : High ring strain enhances reactivity in cycloadditions or acid-catalyzed ring-opening. The oxygen bridge reduces conjugation compared to the linear diene.
- Applications : Epoxide derivatives are intermediates in natural product synthesis and polymer chemistry .
Pyridine Derivatives with Dimethoxymethyl Groups
- Examples : (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate , 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol .
- Structure : Pyridine ring substituted with dimethoxymethyl and functional groups (e.g., acrylate, propargyl alcohol).
- Reactivity: The electron-withdrawing pyridine ring modifies the dimethoxymethyl group’s donor effects, enabling diverse functionalization (e.g., cross-coupling, click chemistry).
- Applications: Potential enzyme inhibitors (e.g., carbonic anhydrase-II) due to structural similarity to bioactive carboxylate-containing compounds .
Parent and Base Structures
2,4-Heptadiene
- Structure : Unsubstituted linear diene (C₇H₁₂).
- Reactivity : Undergoes Diels-Alder reactions and electrophilic additions. The absence of substituents increases volatility (boiling point ~120–130°C) .
- Comparison : The dimethoxymethyl group in 3-(Dimethoxymethyl)hepta-2,4-diene enhances polarity and stabilizes carbocation intermediates in acid-catalyzed reactions.
Data Table: Key Comparative Properties
Mechanistic and Electronic Comparisons
- Electronic Effects : The dimethoxymethyl group in 3-(Dimethoxymethyl)hepta-2,4-diene donates electron density via methoxy groups, stabilizing adjacent carbocations or radical intermediates. In contrast, pyridine derivatives (e.g., ) exhibit electron-deficient aromatic systems, altering reaction pathways.
- Ring Strain : Bicyclic epoxides (e.g., ) undergo strain-driven ring-opening, whereas linear dienes favor conjugation-preserving reactions like electrocyclic rearrangements.
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